molecular formula C21H16N2O2 B5514407 2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B5514407
M. Wt: 328.4 g/mol
InChI Key: QBSMSIQOJQFFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining pyrrole, pyridine, and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde with indene-1,3-dione under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a therapeutic agent[][3].

Mechanism of Action

The mechanism of action of 2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione stands out due to its combination of pyrrole, pyridine, and indene moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-13-10-15(14(2)23(13)16-6-5-9-22-12-16)11-19-20(24)17-7-3-4-8-18(17)21(19)25/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSMSIQOJQFFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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